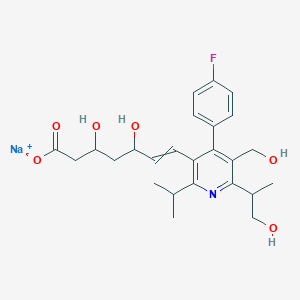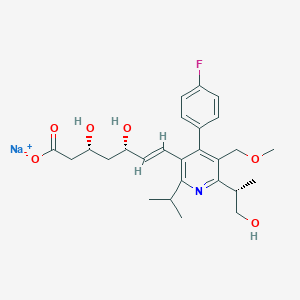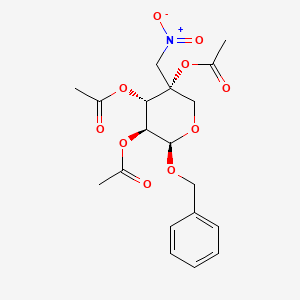
Nelfinavir hidroxi-terc-butilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nelfinavir hydroxy-tert-butylamide (NHTB) is a synthetic derivative of the protease inhibitor nelfinavir mesylate, which is used in the treatment of HIV infection. NHTB is a novel compound that has been shown to possess antiviral activity against HIV-1 and other enveloped viruses. It has been studied in vitro and in vivo, and has been shown to have a wide range of antiviral activities, including inhibiting the replication of HIV-1 and other enveloped viruses, as well as having anti-inflammatory and immunomodulatory properties.
Aplicaciones Científicas De Investigación
Tratamiento del VIH
Nelfinavir hidroxi-terc-butilamina (M8) es un metabolito mayor de Nelfinavir, un inhibidor de la proteasa del VIH {svg_1}. Juega un papel crucial en el tratamiento del VIH, particularmente en bebés infectados perinatalmente con el virus de la inmunodeficiencia humana tipo 1 {svg_2}.
Fármaco anticancerígeno
Nelfinavir y su metabolito activo M8 se están reutilizando como fármacos anticancerígenos para muchos cánceres diferentes {svg_3}. Ejercen múltiples interacciones proteicas fuera del objetivo, lo que resulta en la muerte de las células cancerosas {svg_4}.
Receptor humano del pregnano X (PXR) agonista
Nelfinavir y M8 son agonistas parciales y antagonistas competitivos del receptor humano del pregnano X (PXR) {svg_5}. PXR participa en el control de la proliferación y la apoptosis de las células cancerosas {svg_6}.
Antagonista competitivo de PXR
Nelfinavir y M8 actúan como antagonistas competitivos de la inducción dependiente de rifampicina con valores de IC50 de 7,5 y 25,3 M, respectivamente {svg_7}. Este antagonismo resulta exclusivamente de la unión al bolsillo de unión al ligando de PXR {svg_8}.
Estudios farmacocinéticos
Nelfinavir y M8 se utilizan en estudios farmacocinéticos para comprender las disposiciones de NFV y M8 en bebés infectados verticalmente con el virus de la inmunodeficiencia humana tipo 1 {svg_9}. Las vidas medias de eliminación estimadas de NFV y M8 fueron de 4,3 y 2,04 h, respectivamente {svg_10}.
Estudios de estabilidad de fármacos
Nelfinavir y su metabolito activo M8 se utilizan en estudios de estabilidad de fármacos. Se han realizado investigaciones sobre la estabilidad de NFV y M8 en plasma almacenado a −20 y −70 °C durante hasta 19 meses {svg_11}.
Mecanismo De Acción
Target of Action
Nelfinavir Hydroxy-tert-butylamide primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) protease and the Human Pregnane X Receptor (PXR) . The HIV-1 protease is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . PXR is a xenosensing receptor that participates in the control of cancer cell proliferation and apoptosis .
Mode of Action
Nelfinavir Hydroxy-tert-butylamide acts as a competitive inhibitor of the HIV-1 protease by reversibly binding to the active site of the enzyme, preventing it from interacting with its substrate to produce mature and infectious viral particles . It also binds directly to the PXR ligand-binding domain, acting as a partial agonist and competitive antagonist .
Biochemical Pathways
The inhibition of the HIV-1 protease prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . On the other hand, the interaction with PXR leads to modulation of PXR activity, which may impact various biochemical pathways, including those involved in cancer cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetics of Nelfinavir Hydroxy-tert-butylamide are influenced by factors such as body weight, which has been found to be a more appropriate predictor than age of the changes in the rate of metabolism, the elimination rate constant of Nelfinavir, and Nelfinavir clearance .
Result of Action
The molecular and cellular effects of Nelfinavir Hydroxy-tert-butylamide’s action include the formation of immature, non-infectious viral particles due to the inhibition of the HIV-1 protease . Additionally, it exerts manifold off-target protein interactions, finally resulting in cancer cell death .
Action Environment
The action, efficacy, and stability of Nelfinavir Hydroxy-tert-butylamide can be influenced by various environmental factors. For instance, the modulation of PXR activity by Nelfinavir Hydroxy-tert-butylamide may be impacted by the cellular environment
Análisis Bioquímico
Biochemical Properties
Nelfinavir Hydroxy-tert-butylamide interacts with the human pregnane X receptor (PXR), a xenosensing receptor involved in the control of cancer cell proliferation and apoptosis . It acts as a partial agonist and competitive antagonist of PXR . The compound binds directly to the PXR ligand-binding domain, affecting the receptor’s activity .
Cellular Effects
Nelfinavir Hydroxy-tert-butylamide influences cell function by modulating the activity of PXR . This modulation can lead to differential induction of PXR target genes and antagonism of rifampin-induced ABCB1 and CYP3A4 gene expression . These changes can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nelfinavir Hydroxy-tert-butylamide involves direct binding to the PXR ligand-binding domain . This binding results in impaired coactivator recruitment, which underlies its effects on PXR . As a result, it acts as a partial agonist and competitive antagonist of PXR .
Temporal Effects in Laboratory Settings
Its interaction with PXR suggests potential long-term effects on cellular function .
Metabolic Pathways
Nelfinavir Hydroxy-tert-butylamide is involved in the metabolic pathways associated with the PXR . Its interaction with PXR could potentially affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEPDNKZXLVSOH-HKWSIXNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213135-56-9 |
Source


|
| Record name | AG 1402 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213135-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: How does Nelfinavir Hydroxy-tert-butylamide (M8) interact with the pregnane X receptor (PXR), and what are the downstream effects of this interaction?
A1: Nelfinavir Hydroxy-tert-butylamide (M8), the major active metabolite of the HIV protease inhibitor Nelfinavir, acts as both a partial agonist and a competitive antagonist of PXR [, ].
- Partial Activation: M8 can partially activate PXR, albeit with lower efficacy than full agonists, leading to a weaker induction of PXR target genes [].
- Competitive Antagonism: M8 can compete with full agonists like rifampin for binding to PXR, thereby antagonizing their effects and reducing the induction of PXR target genes like ABCB1 and CYP3A4 [].
Q2: What is the pharmacokinetic profile of Nelfinavir Hydroxy-tert-butylamide (M8) in infants?
A2: In a study on infants perinatally infected with HIV-1 [], M8 exhibited the following pharmacokinetic characteristics:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

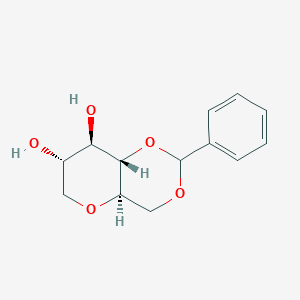

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
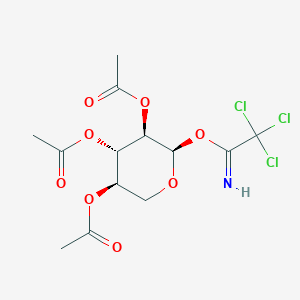

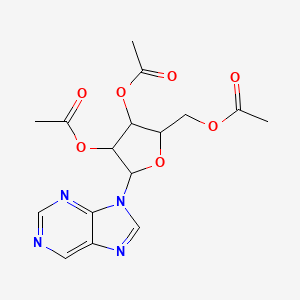
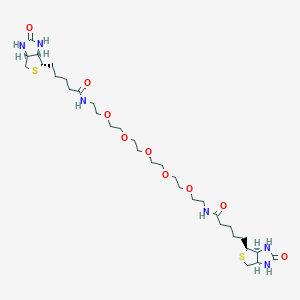
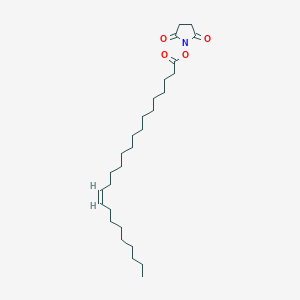

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

